molecular formula C7H10N2 B1312839 (2-Methylpyridin-3-yl)methanamine CAS No. 58539-64-3

(2-Methylpyridin-3-yl)methanamine

Cat. No.: B1312839
CAS No.: 58539-64-3
M. Wt: 122.17 g/mol
InChI Key: YMROUWDKBBTAPS-UHFFFAOYSA-N
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Description

(2-Methylpyridin-3-yl)methanamine is an organic compound with the molecular formula C7H10N2 It is a derivative of pyridine, where a methyl group is attached to the second position and a methanamine group is attached to the third position of the pyridine ring

Mechanism of Action

Target of Action

The primary targets of (2-Methylpyridin-3-yl)methanamine are currently unknown. This compound belongs to the class of organic compounds known as aralkylamines . These are alkylamines in which the alkyl group is substituted at one carbon atom by an aromatic hydrocarbyl group

Mode of Action

As an aralkylamine, it may interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and van der waals forces .

Biochemical Pathways

Aralkylamines can participate in a variety of biochemical reactions, but without knowledge of the specific targets of this compound, it is difficult to predict the exact pathways it may affect .

Pharmacokinetics

It is known that the compound is a yellow to brown liquid and has a molecular weight of 122.17 . Its water solubility at 25°C is estimated to be 1e+006 mg/L , suggesting it could be well absorbed and distributed in the body

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, its storage temperature is 2-8°C , indicating that temperature can affect its stability. Furthermore, its high water solubility suggests that it could be influenced by the hydration status of the body. Other factors such as pH, presence of other substances, and individual genetic variations could also impact its action and efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Methylpyridin-3-yl)methanamine typically involves the reaction of 2-methyl-3-pyridinecarboxaldehyde with ammonia or an amine source under reductive amination conditions. The reaction can be catalyzed by various reducing agents such as sodium borohydride or hydrogen gas in the presence of a metal catalyst like palladium on carbon.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or ketones.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents and conditions used.

    Substitution: It can participate in nucleophilic substitution reactions where the methanamine group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidizing Agents: PhI(OAc)2, TEMPO

    Reducing Agents: Sodium borohydride, hydrogen gas with palladium on carbon

    Substitution Reagents: Various nucleophiles depending on the desired substitution product

Major Products:

    Oxidation Products: Aldehydes, ketones

    Reduction Products: Derivatives with reduced functional groups

    Substitution Products: Compounds with different nucleophiles replacing the methanamine group

Scientific Research Applications

(2-Methylpyridin-3-yl)methanamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.

    Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.

Comparison with Similar Compounds

  • (5-Methylpyridin-2-yl)methanamine
  • (6-Methylpyridin-3-yl)methanamine
  • (3-Aminopropyl)(5-methylpyridin-2-yl)amine

Comparison: (2-Methylpyridin-3-yl)methanamine is unique due to the specific positioning of the methyl and methanamine groups on the pyridine ring. This positioning influences its chemical reactivity and interaction with biological targets. Compared to its analogs, it may exhibit different binding affinities and selectivities, making it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

(2-methylpyridin-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2/c1-6-7(5-8)3-2-4-9-6/h2-4H,5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMROUWDKBBTAPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=N1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40465674
Record name (2-methylpyridin-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40465674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58539-64-3
Record name (2-methylpyridin-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40465674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-methylpyridin-3-yl)methanamine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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